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molecular formula C11H13NO B8637278 5-(4-Aminophenyl)pent-4-yn-1-ol

5-(4-Aminophenyl)pent-4-yn-1-ol

Cat. No. B8637278
M. Wt: 175.23 g/mol
InChI Key: KLHYXDILZINNLZ-UHFFFAOYSA-N
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Patent
US06100429

Procedure details

A mixture of 4-bromo-aniline (1.72 g, 10 mmol), benzaldehyde (0.27 g, 2.5 mmol), benzoic acid (0.05 g, 0.4 mmol), PdCl2 (2 mg) and triethylamine (3.5 g) was deaerated by bubbling nitrogen and then heated to reflux for 45 min. Thin-layer chromatography showed the formation of N-benzylidene 4-aminophenylbromide). The reaction mixture was cooled to 50° C. and treated with triphenylphosphine (73 mg in 1 g of triethylamine) followed by a slurry of CuI (20 mg) and 4-pentyn-1-ol (1.1 g, 13 mmol). This reaction mixture was heated at reflux for 10 hr. The mixture was cooled and diluted with triethylamine (5 mL) and treated with water (6 mL). The aqueous layer was separated and the triethylamine layer was concentrated under vacuum. Toluene was added and the mixture again concentrated. Then aqueous HCl (10 mL, 7%) was added. The resulting aqueous solution was cooled, basified with 50% NaOH, and extracted with ethyl acetate. The ethyl acetate extract was evaporated under vacuum and the residue was flash chromatographed (20% ethyl acetate-dichloromethane, silica) to yield 0.57 g of 5-(4-aminophenyl)-4-pentyn-1-ol as an oil.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
3.5 g
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH:9](=[O:16])[C:10]1C=C[CH:13]=[CH:12][CH:11]=1.C(O)(=O)C1C=CC=CC=1.C(O)CCC#C>C(N(CC)CC)C.Cl[Pd]Cl.[Cu]I.O>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:13]#[C:12][CH2:11][CH2:10][CH2:9][OH:16])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
PdCl2
Quantity
2 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
3.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CCC#C)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
CuI
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
treated with triphenylphosphine (73 mg in 1 g of triethylamine)
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hr
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
the triethylamine layer was concentrated under vacuum
ADDITION
Type
ADDITION
Details
Toluene was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture again concentrated
ADDITION
Type
ADDITION
Details
Then aqueous HCl (10 mL, 7%) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting aqueous solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed (20% ethyl acetate-dichloromethane, silica)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C#CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: CALCULATEDPERCENTYIELD 130.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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